2-phenyl-4,5,6,7-tetrahydro-1H-indole
Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound that belongs to the class of indoles. Indoles are significant due to their presence in many natural products and their wide range of biological activities. This compound is particularly interesting because of its structural features, which include a phenyl group attached to a tetrahydroindole ring. The tetrahydroindole structure is found in various natural alkaloids, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
It has been found to inhibit cellular replication of hepatitis c virus (hcv) genotype 1b and 2a subgenomic replicons .
Biochemical Pathways
Given its reported anti-HCV activity, it may interfere with the viral replication pathways . .
Result of Action
The most potent compound of the 2-phenyl-4,5,6,7-tetrahydro-1H-indole series displayed EC50 values of 7.9 and 2.6 μM in HCV genotype 1b and 2a, respectively . This suggests that the compound has a significant inhibitory effect on the replication of these HCV genotypes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One efficient method involves the enantioselective synthesis using chiral amines or amino acid esters. The process begins with the addition of lithium acetylide (prepared in situ from phenylacetylene and butyl lithium) to cyclohexanone, forming a tertiary alcohol. This intermediate is then dehydrated using a system of phosphorus oxychloride and pyridine to form an epoxide. The epoxide is subsequently opened with chiral amines or amino acid esters, followed by intramolecular, metal-catalyzed cyclization to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the phenyl group or the tetrahydroindole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the indole nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products:
Oxidation: Indole derivatives with different oxidation states.
Reduction: Reduced forms of the phenyl group or the tetrahydroindole ring.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-phenyl-4,5,6,7-tetrahydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for developing new pharmaceuticals targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydroindole: Similar in structure but lacks the phenyl group.
2-Phenylindole: Contains a phenyl group but lacks the tetrahydroindole ring.
Indole: The parent compound without any substitutions.
Uniqueness: 2-phenyl-4,5,6,7-tetrahydro-1H-indole is unique due to the combination of the phenyl group and the tetrahydroindole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential biological activities .
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAFUCCMSGFWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400417 | |
Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15582-97-5 | |
Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural features of 2-phenyl-4,5,6,7-tetrahydro-1H-indole and how do these influence its crystal packing?
A1: this compound derivatives can utilize weak intermolecular interactions like C-H...F and C-H...π to govern their crystal packing. A study [] investigated two specific derivatives: * 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C20H18FN) * 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1H-indole (C22H22FN).
Q2: What are the potential applications of this compound derivatives in medicinal chemistry?
A2: Research suggests that this compound derivatives hold promise as potential anticancer agents []. Scientists have explored their synthesis and biological evaluation, focusing on their ability to inhibit tubulin polymerization, a key process involved in cell division that is often targeted in cancer therapy.
Q3: Have any specific targets for this compound derivatives been identified in antiviral research?
A3: Yes, studies have identified the this compound scaffold as a novel starting point for developing anti-hepatitis C virus (HCV) agents []. While the specific mechanism of action and target(s) within the HCV life cycle are still under investigation, this discovery highlights the potential of this chemical scaffold in antiviral drug discovery.
Q4: How does the introduction of a chiral substituent at the nitrogen atom of this compound impact its synthesis?
A4: Researchers have successfully developed synthetic strategies for introducing a chiral substituent at the nitrogen atom of this compound []. This modification introduces chirality into the molecule, which is crucial for exploring potential differences in biological activity between enantiomers and diastereomers, a common consideration in drug development.
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